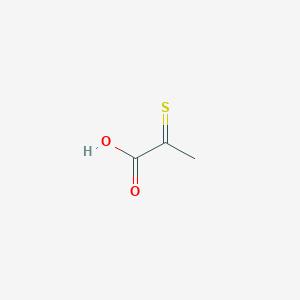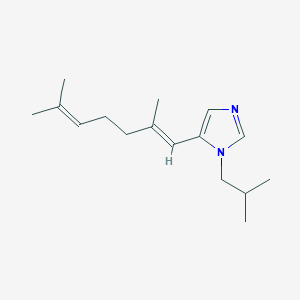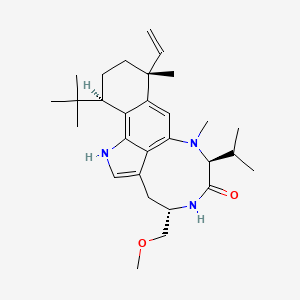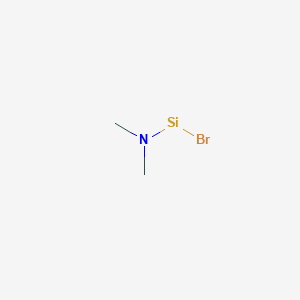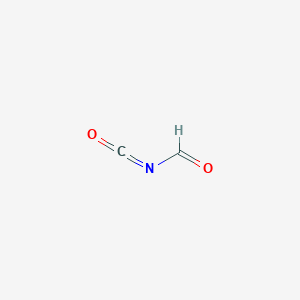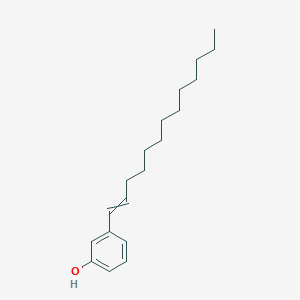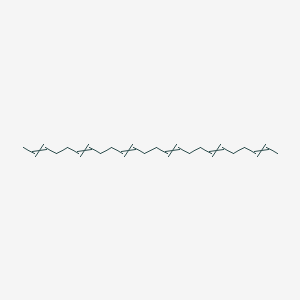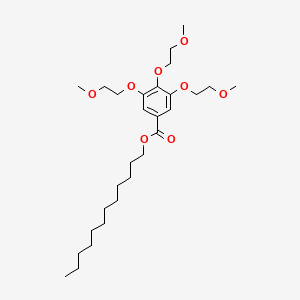![molecular formula C8H18O2Si B14311290 3-Methyl-2-[(trimethylsilyl)oxy]butanal CAS No. 112969-05-8](/img/structure/B14311290.png)
3-Methyl-2-[(trimethylsilyl)oxy]butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(trimethylsilyl)oxy]butanal is an organic compound that features a trimethylsilyl group attached to a butanal backbone. This compound is notable for its unique structural properties, which make it useful in various chemical reactions and applications. The presence of the trimethylsilyl group imparts specific characteristics, such as increased volatility and chemical inertness, which are valuable in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]butanal typically involves the reaction of 3-methyl-2-butanol with a trimethylsilylating agent. Common reagents for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[(trimethylsilyl)oxy]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides and alkoxides can be employed to replace the trimethylsilyl group.
Major Products Formed
Oxidation: 3-Methyl-2-[(trimethylsilyl)oxy]butanoic acid
Reduction: 3-Methyl-2-[(trimethylsilyl)oxy]butanol
Substitution: Various substituted butanal derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Methyl-2-[(trimethylsilyl)oxy]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Methyl-2-[(trimethylsilyl)oxy]butanal exerts its effects is primarily through its reactivity as an aldehyde and the stability provided by the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The aldehyde group can participate in various nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 3-Methyl-2-butanol, trimethylsilyl ether
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Compared to similar compounds, 3-Methyl-2-[(trimethylsilyl)oxy]butanal is unique due to its specific combination of an aldehyde group and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it particularly useful in synthetic applications where selective reactions are required .
Propriétés
Numéro CAS |
112969-05-8 |
|---|---|
Formule moléculaire |
C8H18O2Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
3-methyl-2-trimethylsilyloxybutanal |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(6-9)10-11(3,4)5/h6-8H,1-5H3 |
Clé InChI |
CGZNFZJVGIPQFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


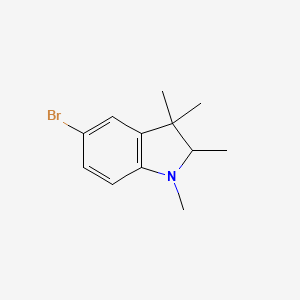
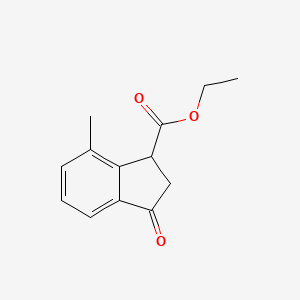
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)

